2-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]isoindole-1,3-dione
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Overview
Description
2-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]isoindole-1,3-dione is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]isoindole-1,3-dione typically involves multiple steps:
Formation of Benzothiazole Derivative: The benzothiazole ring is synthesized by condensing 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of Isoindole-1,3-dione Moiety: The isoindole-1,3-dione moiety is synthesized by reacting phthalic anhydride with an appropriate amine under reflux conditions.
Final Coupling Reaction: The final compound is obtained by coupling the benzothiazole derivative with the isoindole-1,3-dione moiety using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its ability to interact with biological macromolecules such as DNA and proteins, making it a candidate for drug design and development.
Mechanism of Action
The mechanism of action of 2-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]isoindole-1,3-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) or kinases involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis by binding to active sites or allosteric sites on target proteins.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazole: Lacks the isoindole-1,3-dione moiety.
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-benzoxazole: Contains a benzoxazole ring instead of a benzothiazole ring.
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-benzimidazole: Contains a benzimidazole ring instead of a benzothiazole ring.
Uniqueness
2-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]isoindole-1,3-dione is unique due to the presence of both the benzothiazole and isoindole-1,3-dione moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClN2O3S2/c24-14-7-5-13(6-8-14)19(27)12-30-23-25-18-10-9-15(11-20(18)31-23)26-21(28)16-3-1-2-4-17(16)22(26)29/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAMOYGZKNEXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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